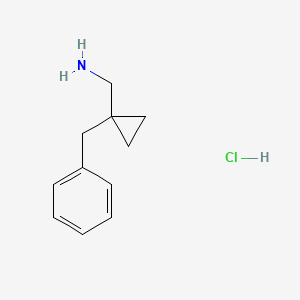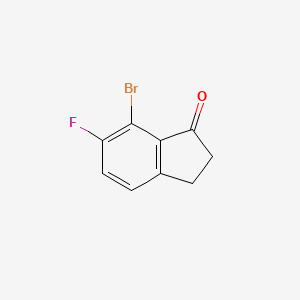
Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate
Vue d'ensemble
Description
“Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate” is a chemical compound with the molecular formula C8H12F3NO3 . It has a molecular weight of 227.18 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate” consists of a morpholine ring with a methyl carboxylate group at the 3-position and a 2,2,2-trifluoroethyl group at the 4-position .Physical And Chemical Properties Analysis
“Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate” has a molecular weight of 227.18 . It is recommended to be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Applications De Recherche Scientifique
Biomedical and Photo-electrocatalytic Applications
Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate and its derivatives have been explored for their potential applications in the biomedical and photo-electrocatalytic fields. The introduction of morpholine units has been shown to reduce dye aggregation tendencies, enhancing the stability and functionality of these compounds when anchored on metal oxides. This feature is particularly advantageous for applications requiring stable and efficient light absorption or catalytic activity under light irradiation (Tiravia et al., 2022).
Pharmaceutical Synthesis
In pharmaceutical research, the synthesis of derivatives involving Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate plays a critical role. These derivatives have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide, suggesting their importance in the development of anti-inflammatory and anticancer agents. The development of rapid and green synthetic methods for these compounds highlights their significance in pharmaceutical research and development (Lei et al., 2017).
Antimicrobial Activity
The compound and its analogs have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential for developing new antimicrobial agents. This research is crucial in the face of growing antibiotic resistance and the need for novel therapeutic options. The exploration of these compounds' antibacterial efficacy provides valuable insights into their potential clinical applications (Narsimha et al., 2014).
Antihypoxic and Antioxidant Effects
Further investigation into the derivatives of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate has revealed significant antihypoxic effects. These compounds have been identified as essentially nontoxic and capable of exhibiting high antihypoxic activity, positioning them as potential candidates for further pharmacological testing as antioxidants. This research underscores the therapeutic potential of these compounds in conditions characterized by hypoxia (Ukrainets et al., 2014).
Electrochemical Intramolecular Oxytrifluoromethylation
In the field of organic chemistry, the electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols using Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate derivatives facilitates the synthesis of CF3-containing morpholines. This method is notable for its mild conditions and the use of readily accessible and inexpensive trifluoromethylating reagents, paving the way for the efficient production of fluorinated morpholine derivatives with potential pharmacological properties (Claraz et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3/c1-14-7(13)6-4-15-3-2-12(6)5-8(9,10)11/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBPTQGEFDBKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




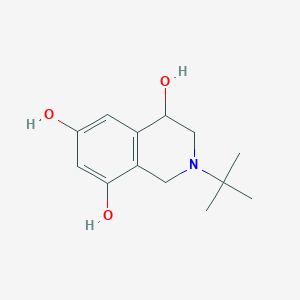
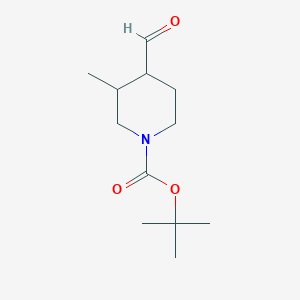
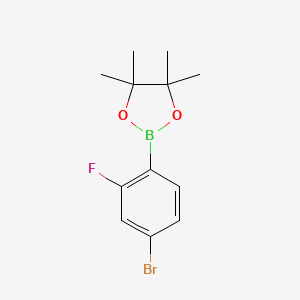

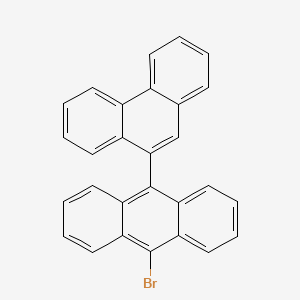
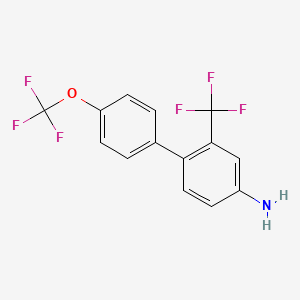
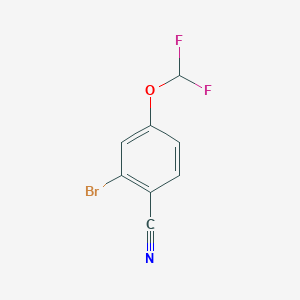
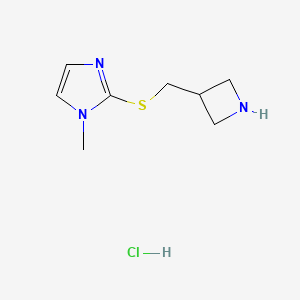
![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)
